Cas no 30188-20-6 (2-ethylthiomorpholine)

2-ethylthiomorpholine 化学的及び物理的性質
名前と識別子
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- 2-ethylthiomorpholine
- Thiomorpholine, 2-ethyl-
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- インチ: 1S/C6H13NS/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3
- InChIKey: HBLYPCZZIIUFRO-UHFFFAOYSA-N
- ほほえんだ: N1CCSC(CC)C1
2-ethylthiomorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-93853-1.0g |
2-ethylthiomorpholine |
30188-20-6 | 95.0% | 1.0g |
$770.0 | 2025-03-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14737-10G |
2-ethylthiomorpholine |
30188-20-6 | 95% | 10g |
¥ 16,533.00 | 2023-04-13 | |
Enamine | EN300-93853-5.0g |
2-ethylthiomorpholine |
30188-20-6 | 95.0% | 5.0g |
$2235.0 | 2025-03-21 | |
Enamine | EN300-93853-0.5g |
2-ethylthiomorpholine |
30188-20-6 | 95.0% | 0.5g |
$601.0 | 2025-03-21 | |
Enamine | EN300-93853-2.5g |
2-ethylthiomorpholine |
30188-20-6 | 95.0% | 2.5g |
$1509.0 | 2025-03-21 | |
Aaron | AR019T7Y-250mg |
2-Ethylthiomorpholine |
30188-20-6 | 95% | 250mg |
$552.00 | 2025-02-08 | |
Aaron | AR019T7Y-1g |
2-Ethylthiomorpholine |
30188-20-6 | 95% | 1g |
$1084.00 | 2025-02-08 | |
1PlusChem | 1P019SZM-10g |
2-ethylthiomorpholine |
30188-20-6 | 95% | 10g |
$4160.00 | 2024-05-06 | |
A2B Chem LLC | AV36290-2.5g |
2-ethylthiomorpholine |
30188-20-6 | 95% | 2.5g |
$1624.00 | 2024-04-20 | |
A2B Chem LLC | AV36290-10g |
2-ethylthiomorpholine |
30188-20-6 | 95% | 10g |
$3525.00 | 2024-04-20 |
2-ethylthiomorpholine 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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8. Book reviews
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
2-ethylthiomorpholineに関する追加情報
Introduction to 2-ethylthiomorpholine (CAS No. 30188-20-6)
2-ethylthiomorpholine, identified by its Chemical Abstracts Service (CAS) number 30188-20-6, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amine derivative has garnered attention due to its versatile applications and structural properties, making it a subject of extensive study in medicinal chemistry and industrial chemistry. The compound's unique structure, featuring an ethylthio group attached to a morpholine backbone, imparts distinct chemical reactivity and potential biological activity, which has been explored in various research domains.
The molecular structure of 2-ethylthiomorpholine consists of a six-membered ring containing nitrogen and sulfur atoms, with an ethyl substituent attached to the sulfur atom. This configuration contributes to its amphiphilic nature, allowing it to interact with both polar and nonpolar environments. Such characteristics make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where structural diversity is key to developing novel therapeutic agents.
In recent years, 2-ethylthiomorpholine has been investigated for its potential role in drug development. Its morpholine moiety is a common pharmacophore found in many bioactive compounds, exhibiting properties such as solubility enhancement and metabolic stability. Researchers have leveraged these attributes to design derivatives with improved pharmacokinetic profiles. For instance, studies have shown that modifications of the ethylthio group can influence the compound's binding affinity to biological targets, making it a promising scaffold for developing new drugs targeting neurological and cardiovascular diseases.
One of the most compelling areas of research involving 2-ethylthiomorpholine is its application as a ligand in coordination chemistry. The presence of both nitrogen and sulfur donor atoms allows it to form stable complexes with transition metals, which are widely used in catalysis and material science. These metal complexes have shown promise in various applications, including photodynamic therapy and catalytic transformations. The ability of 2-ethylthiomorpholine to act as a chelating agent has opened new avenues for designing efficient catalysts that can facilitate difficult chemical reactions under mild conditions.
Furthermore, the synthesis of 2-ethylthiomorpholine has been optimized through various methodologies to enhance yield and purity. Modern synthetic approaches often involve catalytic processes that minimize waste and energy consumption, aligning with green chemistry principles. These advancements have not only improved the accessibility of the compound but also reduced its environmental impact, making it a more sustainable choice for industrial applications.
The biological activity of 2-ethylthiomorpholine has also been explored in detail. Preclinical studies have indicated that derivatives of this compound exhibit properties such as anti-inflammatory, analgesic, and antimicrobial effects. The exact mechanisms by which these effects are mediated are still under investigation, but preliminary findings suggest that interactions with specific enzymes and receptors play a crucial role. This ongoing research holds promise for the development of novel therapeutic strategies targeting various pathological conditions.
In conclusion, 2-ethylthiomorpholine (CAS No. 30188-20-6) is a multifaceted compound with significant potential in pharmaceuticals, catalysis, and materials science. Its unique structural features enable diverse applications, from drug development to metal complexation. As research continues to uncover new aspects of its properties and functionalities, the importance of this compound is likely to grow further. The advancements in synthetic methodologies and biological studies underscore its value as a versatile chemical entity with broad utility across multiple scientific disciplines.
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